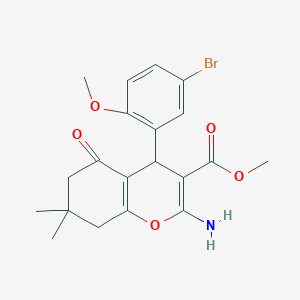methanethione](/img/structure/B11601584.png)
[5-bromo-1-(2-phenoxyethyl)-1H-indol-3-yl](morpholin-4-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-(2-phenoxyethyl)-1H-indol-3-ylmethanethione: is a complex organic compound that features a brominated indole core, a phenoxyethyl side chain, and a morpholinyl methanethione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2-phenoxyethyl)-1H-indol-3-ylmethanethione typically involves multiple steps:
Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.
Attachment of Phenoxyethyl Group: The phenoxyethyl side chain is introduced through a nucleophilic substitution reaction, often using a phenoxyethyl halide and a base such as potassium carbonate.
Formation of Morpholinyl Methanethione: The final step involves the reaction of the intermediate with morpholine and carbon disulfide to form the morpholinyl methanethione group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the phenoxyethyl side chain.
Reduction: Reduction reactions can target the bromine atom or the methanethione group.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and phenoxyethyl groups.
Reduction: Reduced forms of the brominated indole or methanethione group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-bromo-1-(2-phenoxyethyl)-1H-indol-3-ylmethanethione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-bromo-1-(2-phenoxyethyl)-1H-indol-3-ylmethanethione involves its interaction with specific molecular targets. The brominated indole core and the phenoxyethyl side chain can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholinyl methanethione group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
類似化合物との比較
5-bromo-1-(2-phenoxyethyl)-1H-indol-3-ylmethanethione: can be compared with other brominated indole derivatives and compounds with similar functional groups:
Brominated Indoles: Compounds like 5-bromoindole and 5-bromo-2-methylindole share the brominated indole core but lack the additional functional groups.
Phenoxyethyl Derivatives: Compounds such as 2-phenoxyethanol and 2-phenoxyethylamine have the phenoxyethyl side chain but differ in their core structures.
Morpholinyl Methanethione Compounds: Similar compounds include morpholin-4-ylmethanethione and its derivatives, which share the morpholinyl methanethione group but differ in other structural aspects.
The uniqueness of 5-bromo-1-(2-phenoxyethyl)-1H-indol-3-ylmethanethione lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C21H21BrN2O2S |
|---|---|
分子量 |
445.4 g/mol |
IUPAC名 |
[5-bromo-1-(2-phenoxyethyl)indol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C21H21BrN2O2S/c22-16-6-7-20-18(14-16)19(21(27)23-8-11-25-12-9-23)15-24(20)10-13-26-17-4-2-1-3-5-17/h1-7,14-15H,8-13H2 |
InChIキー |
JWHNFNVSPOZSLP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=S)C2=CN(C3=C2C=C(C=C3)Br)CCOC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-(2-fluorobenzyl)-5-[4-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11601503.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601508.png)
![7-ethyl-6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601510.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11601514.png)
![(6Z)-6-benzylidene-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11601530.png)
![2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate](/img/structure/B11601537.png)
![N-benzyl-2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11601542.png)

![(5E)-3-(2-fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11601547.png)

![(3Z)-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11601563.png)
![2-methoxy-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzamide](/img/structure/B11601570.png)
![2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B11601585.png)
![4-Amino-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11601587.png)
